![molecular formula C13H16ClN3O2S2 B2427503 4-(苯磺酰基)-5-氯-N-[2-(二甲氨基)乙基]-1,3-噻唑-2-胺 CAS No. 743473-80-5](/img/structure/B2427503.png)

4-(苯磺酰基)-5-氯-N-[2-(二甲氨基)乙基]-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

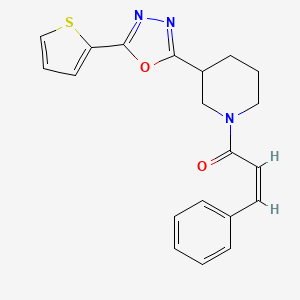

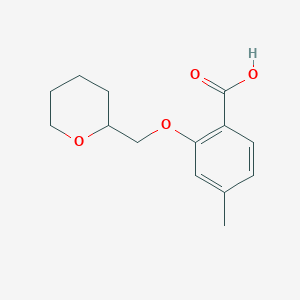

The compound “4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine” is a complex organic molecule that contains several functional groups. These include a benzenesulfonyl group, a chloro group, a dimethylamino group, and a thiazol-2-amine group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzenesulfonyl group could be introduced using benzenesulfonyl chloride . The thiazol-2-amine group could be formed through a cyclization reaction involving a thiol and a nitrile. The exact synthetic route would depend on the desired final product and the starting materials available.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzenesulfonyl group is a good leaving group, suggesting that this compound could undergo nucleophilic substitution reactions . The thiazol-2-amine group could potentially participate in a variety of reactions, including condensation reactions and ring-opening reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and amino groups could increase its solubility in polar solvents . The aromatic and heterocyclic rings could contribute to its stability and rigidity.科学研究应用

Anti-Inflammatory Properties

This compound has been used in the synthesis of novel derivatives that have shown promising anti-inflammatory properties . These derivatives were evaluated for their anti-inflammatory activity and showed significant inhibition of albumin denaturation .

Antimicrobial Activity

Derivatives of this compound have demonstrated promising antimicrobial activity . They were evaluated against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method .

Anticancer Activity

The compound has been used in the synthesis of new aryl thiazolone–benzenesulfonamide derivatives, which have shown significant inhibitory effect against various cancer cell lines . These derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .

Carbonic Anhydrase IX Inhibition

The compound has been used in the synthesis of new aryl thiazolone–benzenesulfonamide derivatives, which have shown excellent enzyme inhibition against Carbonic Anhydrase IX . This enzyme is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .

Drug and Gene Delivery

The compound has been used in the design of suitable nanocarriers that are able to load simultaneously anticancer drugs and nucleic acids . These nanocarriers are expected to significantly improve cancer therapy .

Synthesis of Latent Curing Agents

The compound has been used in the synthesis of 2-ethyl-4-methylimidazole derivatives, which act as latent curing agents . These agents are used in the curing of epoxy resins .

安全和危害

作用机制

Target of action

The compound “N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of action

The mode of action of thiazoles generally involves their interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action of “N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” would need to be determined through experimental studies.

Biochemical pathways

Thiazoles can affect various biochemical pathways depending on their specific targets . For example, some thiazoles have been found to inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial activity .

Result of action

The result of the action of “N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine” would depend on its specific targets and mode of action. Thiazoles can have various effects at the molecular and cellular level, such as inhibiting enzyme activity, disrupting cell membrane integrity, or interfering with DNA replication .

属性

IUPAC Name |

N-[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2S2/c1-17(2)9-8-15-13-16-12(11(14)20-13)21(18,19)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTXHJHOWCEROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2427422.png)

![3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2427429.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2427435.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate](/img/structure/B2427437.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride](/img/structure/B2427438.png)

![2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2427439.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2427440.png)

![3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2427441.png)